4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester
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Overview
Description
4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of 4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester can be achieved through several methods. One common approach involves the acylation of commercially available anthranilic acid derivatives followed by esterification . Another method includes the use of green catalysts such as montmorillonite K-10 in a one-pot reaction . Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce environmental impact, utilizing techniques such as microwave-assisted synthesis and solvent-free reactions .
Chemical Reactions Analysis
4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-2,4-diones, while reduction can yield hydroquinoline derivatives .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of quinoline, including this compound, have shown potential as antimicrobial, antipyretic, and anti-inflammatory agents . Additionally, it is used in the development of new pharmaceuticals and as a probe in biochemical studies . In industry, it finds applications in the synthesis of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can interfere with various biological processes .
Comparison with Similar Compounds
Similar compounds to 4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester include other quinoline derivatives such as 4-hydroxy-2-quinolones and 4-oxo-1,4-dihydroquinoline-3-carboxylic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 4-hydroxy-2-quinolones are known for their antimicrobial properties, while 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a potent HIV-1 integrase inhibitor
Properties
IUPAC Name |
3-O-ethyl 6-O-methyl 4-oxo-1H-quinoline-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-3-20-14(18)10-7-15-11-5-4-8(13(17)19-2)6-9(11)12(10)16/h4-7H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUSOYZWTFPPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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